molecular formula C12H21NO3 B2955563 1-Boc-2-ethyl-3-piperidinone CAS No. 1781760-64-2

1-Boc-2-ethyl-3-piperidinone

Cat. No.: B2955563
CAS No.: 1781760-64-2
M. Wt: 227.304
InChI Key: FIALHFQFLJBDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-2-ethyl-3-piperidinone, also known as tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate, is a useful research chemical . It has a molecular formula of C12H21NO3 and a molecular weight of 227.30 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the asymmetric bioreduction of 1-boc-3-piperidinone with reductase . This process is impeded by the need for expensive coenzymes NAD(P)H. To regenerate the coenzyme in situ, the gene of alcohol dehydrogenase from Thermoanaerobacter brockii and glucose dehydrogenase are used .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure includes a piperidinone ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Enantioselective Synthesis

One study describes an experimental and in situ IR spectroscopic study focusing on the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. This approach controls the formation of quaternary stereocenters, which are critical for the enantioselective synthesis of pharmaceutically relevant compounds (Sheikh et al., 2012).

Biocatalytic Reduction

Another application involves the efficient synthesis of Ibrutinib chiral intermediate by recombinant E. coli, co-expressing alcohol dehydrogenase and glucose dehydrogenase for the asymmetric bioreduction of 1-boc-3-piperidinone. This process demonstrates the potential of biocatalysis in producing high-value chiral intermediates (Chen et al., 2019).

Synthetic Scaffolds for Combinatorial Chemistry

Research on orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines showcases their role as new scaffolds for combinatorial chemistry, prepared from piperidine building blocks through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).

Advanced Materials Chemistry

A study on the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety reveals insights into the deprotection of BOC groups in polymer side chains. This understanding is crucial for the development of advanced materials and polymer chemistry (Jing et al., 2019).

Palladium-Catalyzed Reactions

Research on palladium-catalyzed C5(sp3)-H arylation through the use of a bidentate directing group exemplifies the application of 1-Boc-3-aminopiperidine derivatives in palladium-catalyzed reactions, enabling regiospecific and stereospecific synthesis of complex organic molecules (Van Steijvoort et al., 2016).

Future Directions

Piperidines, including 1-Boc-2-ethyl-3-piperidinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in the pharmaceutical industry.

Properties

IUPAC Name

tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIALHFQFLJBDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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